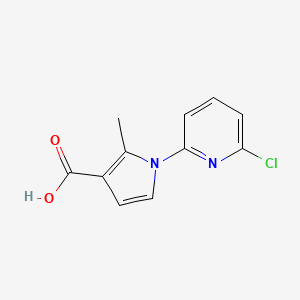
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloropyridine ring, a methylated pyrrole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.
Medicine: Potential medicinal applications include the development of new drugs for treating diseases, as the compound's unique structure may interact with specific biological targets.
Industry: In industrial applications, the compound can be utilized in the production of materials, coatings, and other chemical products.
Mécanisme D'action
The mechanism by which 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as 1-(6-chloropyridin-2-yl)piperazine and 6-chloro-2-pyridinol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct properties and uses.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
1-(6-chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)5-6-14(7)10-4-2-3-9(12)13-10/h2-6H,1H3,(H,15,16) |
Clé InChI |
HPFHNXNEDBINBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN1C2=NC(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
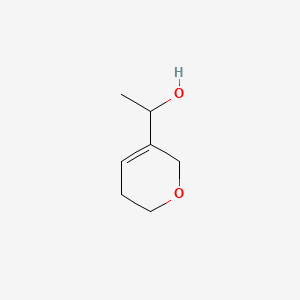
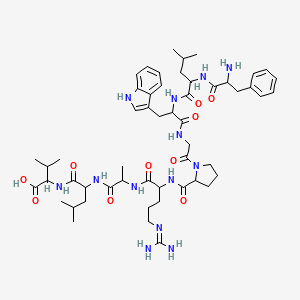
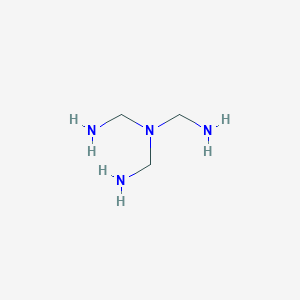


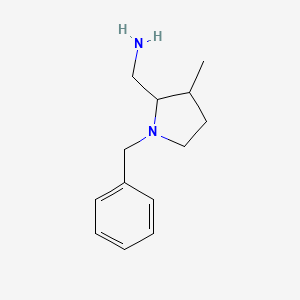
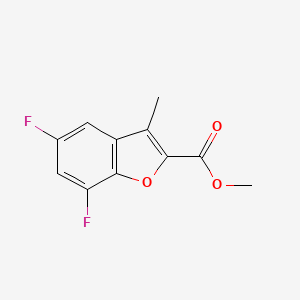
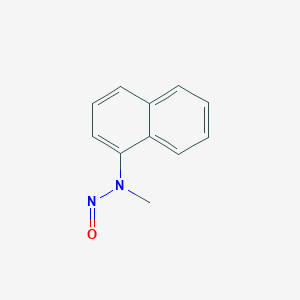
![[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
![Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15360756.png)
